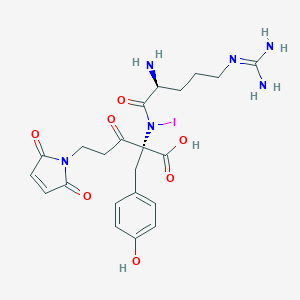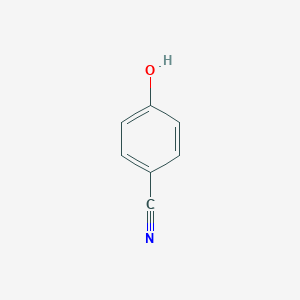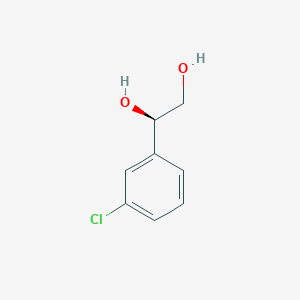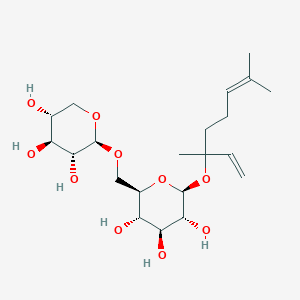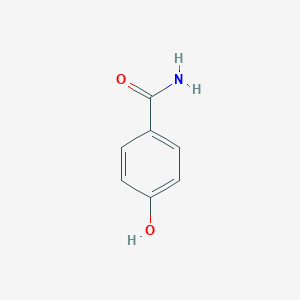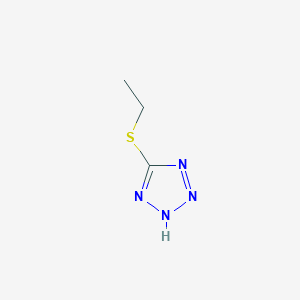
2-(2-Propan-2-ylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propan-2-ylphenyl)propan-1-ol, also known as IPP, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 238°C. IPP is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 2-(2-Propan-2-ylphenyl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary or ligand in various reactions. 2-(2-Propan-2-ylphenyl)propan-1-ol can form complexes with different metals, such as palladium and copper, and these complexes can catalyze various reactions. 2-(2-Propan-2-ylphenyl)propan-1-ol can also form hydrogen bonds with different substrates, making it an ideal candidate for asymmetric catalysis.
Biochemical And Physiological Effects
Limited studies have been conducted on the biochemical and physiological effects of 2-(2-Propan-2-ylphenyl)propan-1-ol. However, it has been reported that 2-(2-Propan-2-ylphenyl)propan-1-ol can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2-(2-Propan-2-ylphenyl)propan-1-ol can also induce apoptosis, which is a programmed cell death process, in cancer cells. These findings suggest that 2-(2-Propan-2-ylphenyl)propan-1-ol may have potential applications in cancer therapy.
Advantages And Limitations For Lab Experiments
2-(2-Propan-2-ylphenyl)propan-1-ol has several advantages for lab experiments, including its high reactivity, chiral nature, and low toxicity. 2-(2-Propan-2-ylphenyl)propan-1-ol can be easily synthesized using different methods, and its enantiomers can be separated using chiral chromatography. However, the limitations of 2-(2-Propan-2-ylphenyl)propan-1-ol include its high cost, low yield, and limited availability.
Future Directions
2-(2-Propan-2-ylphenyl)propan-1-ol has potential applications in various fields, and future research should focus on its synthesis, mechanism of action, and physiological effects. Future studies should also explore the use of 2-(2-Propan-2-ylphenyl)propan-1-ol in drug discovery, asymmetric catalysis, and cancer therapy. 2-(2-Propan-2-ylphenyl)propan-1-ol can also be used as a starting material for the synthesis of various compounds, and future research should explore its potential applications in organic synthesis.
Synthesis Methods
2-(2-Propan-2-ylphenyl)propan-1-ol can be synthesized using different methods, including the reduction of 2-(2-Propan-2-ylphenyl)propan-1-one, which is obtained from the reaction of acetone and 2-(2-Propan-2-ylphenyl)propionic acid. Another method involves the reduction of 2-(2-Propan-2-ylphenyl)propan-1-nitro using a reducing agent such as iron powder or tin chloride. The yield of 2-(2-Propan-2-ylphenyl)propan-1-ol depends on the method used and the reaction conditions.
Scientific Research Applications
2-(2-Propan-2-ylphenyl)propan-1-ol has been studied extensively for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and drug discovery. 2-(2-Propan-2-ylphenyl)propan-1-ol is a chiral alcohol, and its enantiomers have different properties and reactivity, making it an ideal candidate for asymmetric catalysis. 2-(2-Propan-2-ylphenyl)propan-1-ol has been used as a chiral auxiliary in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 2-(2-Propan-2-ylphenyl)propan-1-ol has also been used as a ligand in asymmetric catalysis reactions, such as the Suzuki-Miyaura cross-coupling reaction.
properties
CAS RN |
131204-98-3 |
|---|---|
Product Name |
2-(2-Propan-2-ylphenyl)propan-1-ol |
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-6-4-5-7-12(11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
FQBKPRKGUNFSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



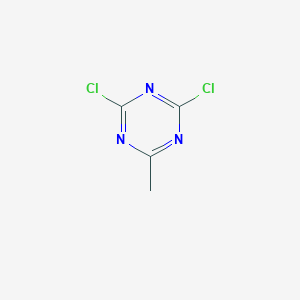
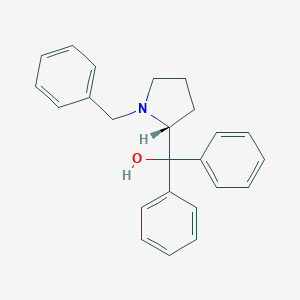
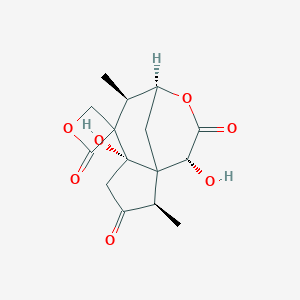
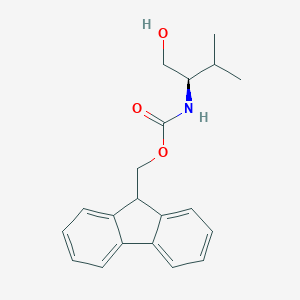
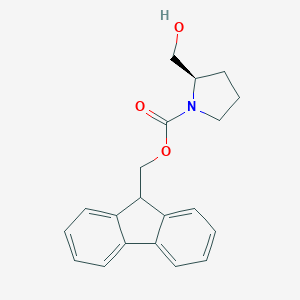
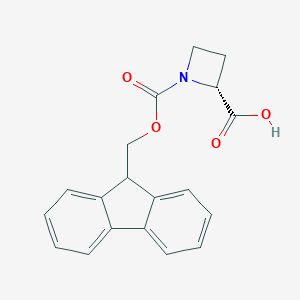
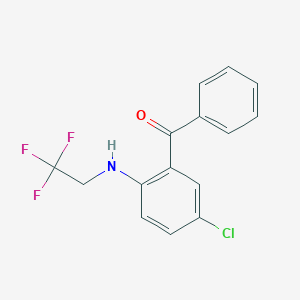
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)
